Kumausallene

Description

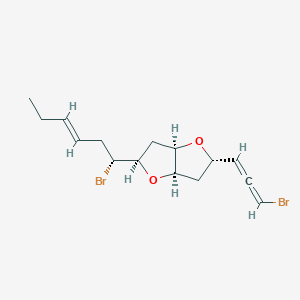

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20Br2O2 |

|---|---|

Molecular Weight |

392.13 g/mol |

InChI |

InChI=1S/C15H20Br2O2/c1-2-3-4-7-12(17)13-10-15-14(19-13)9-11(18-15)6-5-8-16/h3-4,6,8,11-15H,2,7,9-10H2,1H3/b4-3+/t5?,11-,12-,13-,14-,15-/m1/s1 |

InChI Key |

MALGKLBGBZTMPV-NASZVTRNSA-N |

Isomeric SMILES |

CC/C=C/C[C@H]([C@H]1C[C@@H]2[C@H](O1)C[C@H](O2)C=C=CBr)Br |

Canonical SMILES |

CCC=CCC(C1CC2C(O1)CC(O2)C=C=CBr)Br |

Synonyms |

kumausallene |

Origin of Product |

United States |

Geographical Distribution and Biological Origin of Kumausallene

Isolation from Marine Red Algae (Genus Laurencia)

Kumausallene was first identified from the marine red alga Laurencia nipponica, collected at Kumausu, near Otaru, Hokkaido, Japan. frontiersin.orgscielo.br The genus Laurencia is a well-documented and prolific source of halogenated secondary metabolites, including a diverse array of terpenes and C15 acetogenins (B1209576). wikipedia.orgmdpi.com These compounds are of significant interest to natural product chemists due to their complex structures and potential for various biological activities.

The isolation of this compound from L. nipponica involves the extraction of the algal biomass, typically with organic solvents, followed by various chromatographic techniques to separate and purify the individual compounds. The structure of this compound was elucidated using spectroscopic methods. jcu.edu.au It possesses a distinctive 2,6-dioxabicyclo[3.3.0]octane core, a structural feature shared with other related C15 acetogenins found in Laurencia species. scielo.br

The production of halogenated compounds like this compound is a characteristic feature of many species within the Laurencia complex, which includes several closely related genera. scielo.br These metabolites are thought to play ecological roles for the algae, such as defense against herbivores and pathogens.

Biogeographical Variation in this compound Occurrence

The occurrence and concentration of this compound and other secondary metabolites in Laurencia species can exhibit significant variation depending on the geographical location of the producing organism. This phenomenon is attributed to the existence of "chemical races" within a single species, which are morphologically similar but produce different profiles of chemical compounds. researchgate.nettandfonline.com

Studies on Laurencia nipponica along the coast of Japan have revealed a remarkable diversity in its chemical composition, suggesting that genetic and environmental factors influence the biosynthesis of its secondary metabolites. researchgate.netnih.gov For instance, different populations of L. nipponica have been found to produce distinct sets of C15 acetogenins, with some populations yielding bromoallene-containing compounds like this compound, while others produce enyne-type acetogenins. scielo.brjcu.edu.au This variation in chemical profiles has been observed not only between geographically distant populations but also in some cases between those in close proximity. rsc.org

This biogeographical variability is not unique to L. nipponica. Similar patterns of chemical diversity based on location have been observed in other Laurencia species, such as Laurencia obtusa and Laurencia microcladia from the Aegean Sea, where different collection sites yielded distinct secondary metabolite profiles. rsc.org The specific factors driving this variation are complex and may include water temperature, salinity, nutrient availability, and the presence of specific microbial communities associated with the algae.

Below is an interactive data table summarizing the occurrence of different C15 acetogenin (B2873293) types in various Laurencia species, highlighting the concept of chemical diversity.

| Species | Location | Major C15 Acetogenin Type | Reference(s) |

| Laurencia nipponica | Hokkaido, Japan | Bromoallenes (e.g., this compound) | frontiersin.orgscielo.br |

| Laurencia nipponica | Other Japanese coastal areas | Enyne-type acetogenins | scielo.brjcu.edu.au |

| Laurencia nangii | Vietnam | Acetylenic C15-acetogenins | |

| Laurencia nangii | Borneo, Malaysia | Bromoallenes | |

| Laurencia obtusa | Greece | Prevezols A and B, acetogenins | rsc.org |

| Laurencia obtusa | Italy | Obtusalenes V, VI, VII, and IX | rsc.org |

Considerations for Sustainable Sourcing and Cultivation

The reliance on wild harvesting of Laurencia species for the extraction of this compound and other valuable compounds presents significant sustainability challenges. Overharvesting can deplete natural populations and disrupt marine ecosystems. Consequently, there is a growing interest in developing sustainable methods for the production of these algae.

Aquaculture, or the farming of aquatic organisms, offers a promising alternative to wild harvesting. frontiersin.org However, the large-scale cultivation of many seaweed species, including Laurencia, faces several hurdles. nih.gov These challenges include:

Optimizing Growth Conditions: Establishing the ideal conditions for temperature, light, water flow, and nutrient levels is crucial for successful cultivation. For example, studies on Laurencia brongniartii have shown that while the alga can tolerate a range of temperatures, long-term exposure to high irradiance can be detrimental. researchgate.net

Disease and Biofouling: Cultivated seaweeds are susceptible to diseases and colonization by other organisms (biofouling), which can significantly reduce yield and quality. nih.gov

Maintaining Chemical Profile: A key challenge in cultivating seaweeds for secondary metabolites is ensuring that the cultured organisms produce the desired compounds in sufficient quantities. The chemical profile of algae can be influenced by cultivation conditions, and it is not always guaranteed that cultured specimens will have the same chemical composition as their wild counterparts. researchgate.net

Despite these challenges, research into the mariculture of Laurencia is ongoing. uanl.mx Techniques being explored include both tank-based aquaculture and open-water farming systems. nih.gov For instance, successful mariculture techniques have been developed for growing explants of sponges to facilitate the harvesting of their metabolites, a model that could potentially be adapted for Laurencia. uanl.mx

Furthermore, advancements in biotechnology, such as transcriptomic analysis of Laurencia, are providing insights into the genetic pathways responsible for the production of secondary metabolites. frontiersin.orgunesp.br This knowledge could pave the way for metabolic engineering approaches to enhance the production of specific compounds like this compound in controlled culture systems.

The development of sustainable and economically viable cultivation methods is essential for the future supply of this compound and other valuable natural products from the Laurencia genus, ensuring that their potential can be explored without compromising the health of marine ecosystems. aquaculturescience.org

Elucidation of Kumausallene S Biosynthetic Pathway

Proposed Biosynthetic Precursors and Intermediates

The biosynthesis of kumausallene is believed to originate from a linear C15 precursor, likely derived from fatty acid metabolism. The proposed key intermediate in the biosynthesis of many halogenated C15 acetogenins (B1209576) from Laurencia species is a laurediol. nih.gov Specifically for this compound, a conjugated enyne precursor is thought to undergo a crucial cyclization step. acs.org

The total synthesis of (-)-kumausallene has provided strong support for a biomimetic approach, suggesting that nature likely follows a similar path. acs.orgnih.gov One successful enantioselective synthesis started from acetylacetone (B45752) and constructed the core tetrahydrofuran (B95107) (THF) ring from a C2-symmetric diol. acs.orgnih.gov A key step in this synthesis, which is believed to mimic the biological process, is a stereoselective 1,4-bromoetherification of a conjugated enyne precursor. acs.org

In the context of related compounds from the same genus, such as the ocellenynes, laurediols are proposed as the initial precursors. nih.gov These precursors undergo bromoetherification to form cyclic intermediates like prelaurefucins, which then rearrange to form oxonium ions. nih.gov The subsequent nucleophilic attack by bromide on these oxonium ions leads to the final natural products. nih.gov It is highly probable that a similar cascade of reactions, starting from a specific laurediol isomer, leads to the formation of this compound.

Table 1: Proposed Precursors and Intermediates in this compound Biosynthesis

| Compound/Intermediate | Proposed Role | Supporting Evidence |

|---|---|---|

| Linear C15 Enynyl Diol | Initial Precursor | Common starting point for Laurencia C15 acetogenins. |

| Conjugated Enyne | Direct Precursor to Cyclization | Biomimetic synthesis demonstrated successful cyclization from this intermediate. acs.org |

Enzymatic Transformations and Catalytic Mechanisms in Allene (B1206475) Formation

The formation of the characteristic bromoallene structure of this compound is a critical and chemically challenging step. While the specific enzymes from Laurencia kumasoana have not been isolated, the general principles of enzymatic halogenation and allene synthesis in other organisms provide a framework for understanding this transformation.

The key transformation is proposed to be an enzyme-mediated bromonium ion-induced cyclization of an enyne precursor. This type of reaction, known as a bromoetherification, would form the tetrahydrofuran ring. In biomimetic syntheses, this step has been achieved with high diastereoselectivity. acs.org The subsequent formation of the allene is likely the result of a rearrangement following the initial cyclization. An SN2' displacement of a propargylic intermediate is one plausible chemical mechanism that could be catalyzed by an enzyme.

In the broader context of natural product biosynthesis, allene formation is often catalyzed by specialized enzymes. For instance, allene oxide synthase (AOS), a member of the cytochrome P450 family (CYP74), converts fatty acid hydroperoxides into unstable allene oxides. pnas.orgpnas.org These allene oxides are then further metabolized to produce compounds like jasmonic acid in plants. nih.gov While this compound biosynthesis does not proceed via an allene oxide, the existence of enzymes capable of forming the allene functional group in nature is well-established. It is conceivable that a specialized enzyme in Laurencia kumasoana, possibly a unique halogenase or a related enzyme, catalyzes the specific rearrangement of a propargylic precursor to form the bromoallene moiety of this compound.

Table 2: Proposed Enzymatic Steps in this compound Biosynthesis

| Proposed Enzymatic Step | Enzyme Class (Hypothetical) | Mechanism |

|---|---|---|

| Bromoetherification | Halogenase/Bromoperoxidase | Electrophilic addition of bromine to an alkene, followed by intramolecular trapping by a hydroxyl group to form the THF ring. |

Genetic Basis for this compound Biosynthesis (Hypothetical/Future Research)

The genetic blueprint encoding the biosynthetic machinery for this compound remains to be discovered. Identifying the specific genes and the organization of a potential gene cluster is a key area for future research. Based on what is known from other natural product biosynthetic pathways, it is likely that the genes for this compound biosynthesis are clustered together in the genome of Laurencia kumasoana. nih.gov

Future research in this area would likely involve:

Genome Sequencing: Sequencing the genome of Laurencia kumasoana to identify potential biosynthetic gene clusters.

Transcriptomics: Analyzing the gene expression profile of the alga under conditions where this compound is produced to identify upregulated genes that may be involved in its biosynthesis.

Heterologous Expression: Expressing candidate genes in a host organism (like E. coli or yeast) to confirm their enzymatic function. escholarship.org

Gene Knockout/Silencing: Disrupting candidate genes in Laurencia kumasoana to see if it abolishes this compound production.

By analogy with other pathways, a putative this compound gene cluster might contain genes encoding for a bromoperoxidase, a specific synthase for the allene formation, and potentially regulatory proteins. The study of the genetic basis of fatty acid biosynthesis in other marine bacteria has revealed complex and distinct pathways for different types of fatty acids, which could be a model for understanding the specialized metabolism in Laurencia. nih.gov Unraveling the genetics of this compound biosynthesis would not only provide fundamental insights into the evolution of this unique pathway but also open the door for biotechnological production of this and related compounds.

Advanced Spectroscopic Characterization and Stereochemical Assignment of Kumausallene

Contemporary Spectroscopic Techniques for Absolute Configuration Determination

The structural characterization of kumausallene and its synthetic intermediates is primarily accomplished using a suite of spectroscopic methods. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are indispensable for confirming the molecular structure and connectivity at each step of a synthetic sequence. acs.orgresearchgate.net

In the synthesis of complex molecules like this compound, NMR spectroscopy is particularly powerful. Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are used to establish proton-proton and proton-carbon correlations, allowing for the assignment of signals to specific atoms within the molecule. mdpi.com However, for flexible molecules with multiple stereocenters, standard NMR data alone can be insufficient to unambiguously determine the relative stereochemistry.

A more definitive method for stereochemical assignment is single-crystal X-ray diffraction. While obtaining suitable crystals of the final natural product can be challenging, researchers can often form crystalline derivatives of key synthetic intermediates. For instance, in a formal synthesis of (-)-kumausallene, the stereochemistry of crucial cyclized products was unambiguously confirmed by converting them into crystalline p-nitrobenzoyl diester derivatives and analyzing their structure via X-ray crystallography. researchgate.net This provides an absolute anchor point for the stereochemistry, to which other centers, and the final product, can be correlated.

The stereoselective synthesis of the bromoallene moiety itself presents a significant analytical challenge. For example, the biomimetic 1,4-bromocycloetherification of a conjugated enyne precursor can yield a mixture of diastereomers. nih.gov In one enantioselective synthesis of (−)-kumausallene, this cyclization step produced a 2.5:1 mixture of diastereomers, necessitating careful separation and spectroscopic analysis to isolate the correct isomer leading to the natural product. nih.gov

| Spectroscopic Technique | Application in this compound Characterization | Reference |

| ¹H and ¹³C NMR | Elucidation of the carbon skeleton and proton environments of synthetic intermediates. | acs.orgresearchgate.net |

| 2D NMR (COSY, HMQC, etc.) | Determination of atomic connectivity and assistance in assigning relative stereochemistry. | mdpi.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination to confirm the elemental composition of intermediates and the final product. | researchgate.net |

| Infrared (IR) Spectroscopy | Identification of key functional groups (e.g., hydroxyls, esters, allenes) present in the molecule. | researchgate.net |

| X-ray Crystallography | Unambiguous determination of the absolute and relative stereochemistry of crystalline synthetic intermediates. | researchgate.net |

| Optical Rotation | Measurement of the chiroptical properties to compare the synthesized enantiomer with the natural product. | acs.org |

Chiral Pool-Based Approaches to Stereochemical Confirmation

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules. nih.gov This approach provides a reliable method for establishing absolute stereochemistry in the target molecule, as the chirality is inherited from the starting material.

A formal total synthesis of (-)-kumausallene has been accomplished using a chiral pool approach starting from the carbohydrate diacetone-D-glucose. researchgate.netresearchgate.net This readily available sugar derivative serves as the chiral scaffold from which the stereocenters of the tetrahydrofuran (B95107) core are constructed. This strategy culminated in the synthesis of deacetylkumausyne, a key penultimate intermediate in the total synthesis of (-)-kumausallene. researchgate.netresearchgate.net Key transformations in this approach included the stereocontrolled opening of an epoxide and subsequent C-allylation to introduce necessary side chains. researchgate.netresearchgate.net

Another enantioselective synthesis of (-)-kumausallene began with a C₂-symmetric diol, which was prepared in a few steps from acetylacetone (B45752). acs.orgmdpi.com A palladium-catalyzed cascade reaction was then used to desymmetrize this diol, efficiently constructing the 2,5-cis-substituted tetrahydrofuran (THF) ring as a single stereoisomer. acs.orgmdpi.com This method establishes the core stereochemistry early in the synthesis, which is then carried through to the final product. Other synthetic routes have also focused on stereocontrolled cyclization reactions, such as the diastereoselective Tsuji-Trost cyclization, to form the crucial cis-2,5-disubstituted THF scaffold. researchgate.netrsc.org

| Key Step in Chiral Pool Synthesis | Description | Reference |

| Starting Material | Diacetone-D-glucose, a readily available chiral carbohydrate, is used as the foundational building block. | researchgate.netacs.org |

| Epoxide Opening | A key epoxide intermediate, derived from the starting sugar, is opened with an alkyne nucleophile to install a side chain. | researchgate.netacs.org |

| C-Allylation | C-allyl glycosides are formed to introduce the carbon framework necessary for constructing the second ring system. | acs.org |

| Cyclization | Stereoselective cyclization reactions, such as the Tsuji-Trost cyclization or other intramolecular processes, are used to forge the tetrahydrofuran ring with high stereocontrol. | researchgate.netrsc.org |

| Formation of Penultimate Intermediate | The sequence culminates in the formation of deacetylkumausyne, confirming the formal total synthesis of (-)-kumausallene. | researchgate.netresearchgate.net |

Computational Chemistry in Conformational and Stereoisomeric Analysis

Computational chemistry has emerged as a powerful adjunct to experimental methods for the structural determination of stereochemically rich and flexible molecules like this compound. researchgate.net These theoretical methods can provide deep insights into the relative energies of different conformations and diastereomers, aiding in the prediction and confirmation of the most stable structures. researchgate.net

One of the primary applications of computational chemistry in this field is the prediction of spectroscopic data. researchgate.net By using methods like Density Functional Theory (DFT), it is possible to calculate the expected ¹³C NMR chemical shifts for all possible stereoisomers of a molecule. researchgate.net These calculated spectra can then be compared with the experimental NMR data. The isomer whose calculated spectrum most closely matches the experimental one is likely the correct structure. This method is particularly valuable for distinguishing between diastereomers that may have very similar, and thus ambiguous, experimental spectra. researchgate.net

Furthermore, computational analysis is crucial for understanding reaction mechanisms and stereoselectivity. For instance, in the synthesis of complex tetrahydrofuran rings similar to that in this compound, computational studies have been used to investigate conformational effects that influence the rate and stereochemical outcome of key cyclization reactions. researchgate.net By modeling the transition states of different reaction pathways, chemists can rationalize why a particular diastereomer is formed preferentially, or design substrates that favor the desired stereochemical outcome. acs.org While total synthesis and X-ray crystallography provide definitive proof, computational analysis offers a predictive and corroborative tool that is invaluable in navigating the complexities of stereocontrolled synthesis. researchgate.net

| Computational Method | Application in Stereochemical Analysis | Reference |

| Conformational Search | Identifies low-energy conformations of flexible molecules and their relative stabilities. | researchgate.net |

| DFT Calculations | Predicts spectroscopic properties, such as ¹³C NMR chemical shifts, for comparison with experimental data to distinguish between possible stereoisomers. | researchgate.net |

| Transition State Modeling | Investigates the energetics of reaction pathways to understand and predict the stereochemical outcomes of key synthetic steps, such as cyclizations. | researchgate.netacs.org |

| Structural Comparison | Allows for the detailed comparison of the three-dimensional structures of multiple diastereomers to identify key differences that can be probed experimentally. | researchgate.net |

Comprehensive Strategies for the Total Synthesis of Kumausallene

Evolution of Synthetic Approaches to Kumausallene

The synthetic routes to this compound have evolved significantly since its structure was first elucidated. Early approaches established the feasibility of constructing its complex framework, while later syntheses have focused on improving efficiency, stereocontrol, and elegance.

The first total synthesis of (±)-kumausallene was accomplished by Overman and his research group. acs.orguci.edu A key feature of this landmark synthesis was the construction of the bis-tetrahydrofuran core through a Prins cyclization-pinacol rearrangement of a hexahydrobenzofuranone intermediate. preprints.org This pioneering work laid the foundation for subsequent synthetic endeavors by providing a viable, albeit lengthy, pathway to the natural product.

Another significant early contribution came from Evans and colleagues, who reported the first enantioselective synthesis of (-)-kumausallene. acs.org Their approach featured an acyl radical cyclization to forge the 2,5-cis-substituted tetrahydrofuran (B95107) (THF) ring. acs.orgnih.gov A biomimetic strategy was then employed to simultaneously form the bromoallene and the adjacent THF ring. acs.org However, this biomimetic cyclization produced a mixture of diastereomeric bromoallenes, with the unnatural epimer being the major product. acs.org

Building upon the foundations of early work, subsequent research has focused on achieving higher levels of stereocontrol. A notable advancement was the diastereo- and enantioselective total synthesis of (-)-kumausallene reported by Tang and Werness. acs.orgnih.gov This synthesis recognized the "hidden symmetry" of the target molecule and utilized a palladium-catalyzed cascade reaction to desymmetrize a C2-symmetric diol, efficiently constructing the 2,5-cis-substituted THF ring. acs.orgacs.orgencyclopedia.pubnih.gov A key to their success was a highly diastereoselective biomimetic 1,4-bromoetherification of a conjugated enyne, which was promoted by the use of dimethylformamide (DMF) as a solvent. acs.orgacs.org This approach yielded the desired bromoallene as a single stereoisomer. acs.org

The synthesis began with a known C2-symmetric diol, which was converted to a bicyclic lactone via a palladium-catalyzed cascade. acs.org Subsequent steps, including ozonolysis, Sakurai allylation, and cross-metathesis, installed the necessary carbon framework. acs.orgfrontiersin.orgnih.gov This efficient strategy was completed in 12 steps from acetylacetone (B45752). acs.orgnih.govacs.org

| Key Features of the Tang and Werness Synthesis | Description |

| Starting Material | C2-symmetric diol derived from acetylacetone. acs.org |

| Key Reaction | Palladium-catalyzed desymmetrization cascade to form the 2,5-cis-substituted THF ring. acs.orgacs.orgencyclopedia.pubnih.gov |

| Stereocontrol | High diastereoselectivity in the DMF-promoted biomimetic 1,4-bromoetherification. acs.orgacs.org |

| Overall Steps | 12 steps from acetylacetone. acs.orgnih.govacs.org |

Formal syntheses, which culminate in a known intermediate from a previously reported total synthesis, have also contributed significantly to the field. These approaches often showcase novel methodologies for constructing key structural motifs of this compound.

In 2015, Ramana and Das reported a formal total synthesis of (–)-kumausallene starting from a chiral pool approach. encyclopedia.pubnih.govresearchgate.net Their strategy led to the synthesis of deacetylkumausyne, a penultimate intermediate in Tang's total synthesis. researchgate.net

More recently, in 2022, a formal synthesis of (–)-kumausallene was reported as part of the first asymmetric total synthesis of (+)-dihydroitomanallene B. rsc.orgrsc.orgresearchgate.net This work featured a diastereoselective Tsuji–Trost cyclization to create the cis-2,5-disubstituted-3-oxygenated THF scaffold. rsc.orgrsc.orgresearchgate.net The synthesis proceeded through a known intermediate from a previous synthesis of this compound. rsc.org Another formal synthesis applied a reductive cleavage of tetrahydrofuryl sulfur-substituted oxiranes. acs.orgnih.gov

| Investigator(s) | Year | Key Strategy/Reaction | Starting Material/Approach |

| Ramana & Das | 2015 | Synthesis of deacetylkumausyne | Chiral pool approach encyclopedia.pubnih.govresearchgate.net |

| Fernandes et al. | 2022 | Diastereoselective Tsuji–Trost cyclization | 1,4-butanediol rsc.orgrsc.orgresearchgate.net |

| de la Pradilla et al. | 2005 | Reductive cleavage of tetrahydrofuryl sulfur-substituted oxiranes | Not specified acs.orgnih.gov |

Enantioselective and Diastereoselective Total Syntheses

Strategic Chemical Transformations in this compound Synthesis

The total synthesis of this compound has necessitated the development and application of specific and highly strategic chemical transformations to construct its challenging structural features.

The bromoallene is a defining feature of this compound, and its stereoselective formation has been a central challenge. Several methods have been employed to install this unique functional group.

One of the earliest successful methods, developed by Overman, involved the SN2' displacement of a propargylic sulfonate. nih.gov To achieve high selectivity for the bromoallene over the competing propargylic bromide, a bulky trisylate leaving group was crucial. nih.gov

A biomimetic 1,4-bromoetherification of a conjugated enyne has also been a popular and effective strategy. acs.orgacs.org This reaction mimics the proposed biosynthetic pathway and can simultaneously form the bromoallene and an adjacent THF ring. acs.org The diastereoselectivity of this transformation has been shown to be highly dependent on the reaction conditions, particularly the solvent. acs.org For instance, Tang and Werness achieved high diastereoselectivity using DMF. acs.orgacs.org

Another approach involves the use of a Corey–White–Posner reaction to install the bromoallene moiety. rsc.orgresearchgate.net This transformation was utilized in the formal synthesis of (–)-kumausallene reported in 2022. rsc.orgresearchgate.net Additionally, a palladium-catalyzed approach using a bromoallene as an allylic dication equivalent has been explored in the synthesis of related natural products. thieme-connect.com

The 2,5-cis-substituted tetrahydrofuran (THF) ring is another key structural element of this compound. Various elegant strategies have been devised for its construction.

As previously mentioned, Evans utilized an acyl radical cyclization to form the cis-disubstituted THF ring in the first enantioselective synthesis. nih.gov Overman's initial synthesis employed a Prins cyclization-pinacol rearrangement. preprints.org

A powerful and more recent strategy is the palladium-catalyzed desymmetrization of a C2-symmetric diol, as demonstrated by Tang and Werness. acs.orgencyclopedia.pubnih.gov This reaction proceeds through an oxypalladation, carbonylation, and lactone formation cascade to efficiently generate the THF-fused lactone. thieme-connect.com

The Tsuji–Trost cyclization of β,γ-oxygenated allyl acetates has also proven effective for the diastereoselective synthesis of the cis-2,5-disubstituted-3-oxygenated THF scaffold. rsc.org The stereochemical outcome of this palladium-catalyzed intramolecular allylic alkylation is influenced by the nature of the substituent at the β-position. rsc.org Other methods include the reductive cleavage of tetrahydrofuryl sulfur-substituted oxiranes and ring-closing metathesis. acs.orgacs.org

| Transformation | Key Reagents/Conditions | Investigator(s) |

| Acyl Radical Cyclization | - | Evans nih.gov |

| Prins Cyclization-Pinacol Rearrangement | - | Overman preprints.org |

| Palladium-Catalyzed Desymmetrization | PdCl2, CO, CuCl2, NaOAc | Tang and Werness thieme-connect.com |

| Diastereoselective Tsuji–Trost Cyclization | Palladium catalyst | Fernandes et al. rsc.org |

| Reductive Cleavage of Oxiranes | (PhSe)2, NaBH4 or MgI2 | de la Pradilla et al. acs.org |

Key Cascade and Cyclization Reactions

Several powerful synthetic methods have been employed to assemble the this compound framework. These reactions are often used in sequence to build complexity rapidly and with a high degree of stereocontrol.

Palladium-Catalyzed Desymmetrization: A key strategy in some syntheses of (-)-kumausallene involves the desymmetrization of a C2-symmetric diol. acs.orgnih.gov This is achieved through a palladium-catalyzed cascade reaction, which efficiently constructs the core skeleton of the molecule. acs.orgnih.gov This approach recognizes and exploits the hidden symmetry within the natural product's structure. acs.orgnih.gov For instance, a palladium-mediated cyclocarbonylation of an enantiomerically-pure diol, readily available from acetylacetone, can effectively break the symmetry and form a key lactone intermediate. organic-chemistry.org

1,4-Bromoetherification: The formation of the bromoallene and the adjacent cyclic ether is a critical step. A biomimetic 1,4-bromoetherification of a conjugated enyne has proven to be a highly diastereoselective method. acs.orgcolab.ws This reaction, sometimes promoted by dimethylformamide (DMF), allows for the simultaneous and stereocontrolled formation of the chiral allene (B1206475) and a new stereogenic center. acs.orgresearchgate.netscispace.com In some synthetic routes, this intramolecular bromoetherification has yielded nearly perfect diastereoselectivity. rsc.org However, other instances of this reaction in the synthesis of related natural products have shown low to no diastereoselectivity. sciengine.com

Tsuji-Trost Cyclization: The Tsuji-Trost reaction is a versatile palladium-catalyzed allylic alkylation that has been applied to the formal synthesis of (-)-kumausallene. rsc.orgrsc.org This reaction is instrumental in creating the cis-2,5-disubstituted-3-oxygenated tetrahydrofuran (THF) scaffold. rsc.orgrsc.org A notable innovation is the use of a protecting-group-directed Tsuji-Trost cyclization, which allows for stereodivergent synthesis of both cis- and trans-1,5-disubstituted THF rings. rsc.org The orientation of a silyl (B83357) protecting group versus a free hydroxyl group on the allylic acetate (B1210297) substrate directs the stereochemical outcome of the cyclization. rsc.org

Radical Cyclization: Radical cyclization reactions offer another powerful tool for constructing the tetrahydrofuran ring system of this compound. An acyl radical cyclization was a key feature in a 14-step enantioselective synthesis of the natural product. nih.govcapes.gov.br Another approach utilized the radical cyclization of a β-alkoxyacrylate intermediate to stereoselectively form a 2,6-dioxabicyclo[3.3.0]octane product, which was then converted to a known intermediate in a this compound synthesis. researchgate.netcolab.ws

Table 1: Key Cyclization and Cascade Reactions in this compound Synthesis

| Reaction | Key Transformation | Reagents/Catalysts | Significance in this compound Synthesis |

| Palladium-Catalyzed Desymmetrization | C2-symmetric diol to lactone | Palladium catalyst | Efficiently constructs the core skeleton by breaking molecular symmetry. acs.orgnih.govorganic-chemistry.org |

| 1,4-Bromoetherification | Conjugated enyne to bromoallenyl ether | NBS, DABCO, DMF | Forms the bromoallene and tetrahydrofuran ring simultaneously with high diastereoselectivity. acs.orgresearchgate.netscispace.comsciengine.com |

| Tsuji-Trost Cyclization | Allylic acetate to cyclic ether | Pd(0) catalyst, phosphine (B1218219) ligand | Constructs the cis-2,5-disubstituted tetrahydrofuran scaffold. rsc.orgrsc.org |

| Radical Cyclization | Acyl or alkoxyacrylate radical to cyclic product | Radical initiator (e.g., AIBN), Bu3SnH | Forms the tetrahydrofuran ring system. nih.govcapes.gov.brresearchgate.netcolab.ws |

| Hosomi-Sakurai Allylation | Carbonyl compound to homoallylic alcohol | Allyltrimethylsilane, Lewis acid (e.g., TiCl4) | Extends the carbon chain and introduces functionality. frontiersin.orgnih.gov |

Challenges and Innovations in this compound Chemical Synthesis

The total synthesis of this compound is not without its difficulties, which have, in turn, spurred significant innovation in synthetic methodology.

A primary challenge lies in the stereoselective formation of the bromoallene moiety. rsc.org Early synthetic efforts were often hampered by difficulties in controlling the stereochemistry during the introduction of the bromoallene. rsc.orgnih.gov The development of the highly diastereoselective intramolecular 1,4-bromoetherification was a major breakthrough in overcoming this obstacle. acs.orgresearchgate.netrsc.org

Another significant hurdle is the construction of the polycyclic framework with the correct relative and absolute stereochemistry. The intricate arrangement of stereocenters in this compound requires precise control throughout the synthetic sequence. Innovations such as the palladium-catalyzed desymmetrization of a symmetric diol provided an elegant and efficient solution for setting key stereocenters early in the synthesis. acs.orgorganic-chemistry.orgresearchgate.net This strategy allows for the rapid assembly of the complex core structure. rsc.org

Furthermore, the synthesis of complex natural products often pushes the boundaries of existing chemical methods, requiring the development of new reagents and reaction conditions. rroij.com The need for greener and more sustainable synthetic processes is also an emerging challenge in the field. rroij.comox.ac.uk Technological advancements, such as computer-aided design and flow chemistry, are beginning to offer innovative solutions to improve the efficiency and precision of chemical synthesis. moravek.com

Table 2: Challenges and Innovations in this compound Synthesis

| Challenge | Innovative Solution | Description |

| Stereoselective Bromoallene Formation | Diastereoselective 1,4-Bromoetherification | A biomimetic cyclization of a conjugated enyne that allows for the controlled formation of the bromoallene and the adjacent ether ring in a single step. acs.orgresearchgate.netrsc.org |

| Construction of the Polycyclic Core | Palladium-Catalyzed Desymmetrization | Exploits the inherent symmetry of a precursor molecule to rapidly and stereoselectively build the complex core of this compound. acs.orgorganic-chemistry.orgrsc.org |

| Synthetic Efficiency | Cascade Reactions | Combines multiple transformations into a single, efficient step, reducing the overall number of operations and improving the yield. rsc.orgresearchgate.net |

| Methodology Development | Novel Reagent and Catalyst Systems | The unique structural features of this compound have prompted the development and application of new catalytic systems and reaction conditions. rroij.comnih.gov |

Investigations into the Biological Activities of Kumausallene

Observed Biological Relevance and In Vitro Pharmacological Profiling

Initial investigations into the biological activities of (-)-Kumausallene have revealed its potential as an antihelmintic agent. In vitro studies have demonstrated its efficacy in inhibiting the larval development of parasitic nematodes. pageplace.de Specifically, the compound has shown significant activity against Haemonchus contortus and Trichostrongylus colubriformis, two common gastrointestinal parasites in ruminants.

The potency of Kumausallene in these assays is noteworthy, with a lethal dose 50 (LD50) of 1.8 parts per million (ppm) against Haemonchus contortus and 9.9 ppm against Trichostrongylus colubriformis. pageplace.de These findings suggest that this compound possesses a biological activity profile that is comparable to some commercially available antihelmintic drugs.

Beyond this specific antihelmintic activity, the broader pharmacological profile of this compound is not extensively detailed in publicly available scientific literature. While many secondary metabolites from the Laurencia genus are known to exhibit a wide range of biological effects, including cytotoxic, antibacterial, and antifouling activities, specific data for this compound in these areas are limited. scielo.brscielo.br

| Parasitic Nematode | LD50 (ppm) | Reference |

|---|---|---|

| Haemonchus contortus | 1.8 | pageplace.de |

| Trichostrongylus colubriformis | 9.9 | pageplace.de |

Identification of Cellular Targets and Molecular Pathways

Despite the observed in vitro antihelmintic activity of this compound, specific research identifying its precise cellular targets and the molecular pathways it modulates is not extensively documented in the available scientific literature. The mechanism by which this compound exerts its inhibitory effect on nematode larval development remains an area for further investigation. General principles of signal transduction involve ligands binding to receptors and initiating a cascade of molecular events. khanacademy.orgwikipedia.orgstudysmarter.co.uklibretexts.org However, the specific receptor and downstream signaling pathway affected by this compound have not been elucidated.

Mechanistic Studies of Biological Action

Detailed mechanistic studies elucidating the biological action of this compound are limited. The existing research has largely focused on the total synthesis and stereochemical confirmation of the molecule. frontiersin.orgthieme-connect.comnih.govnih.gov While the bromoallene moiety is a distinctive feature of this compound, its specific role in the compound's biological activity has not been mechanistically defined. The study of enzyme inhibition, a common mechanism for many bioactive compounds, has not been specifically reported for this compound. libretexts.orgsavemyexams.comwikilectures.eupatsnap.com Therefore, a comprehensive understanding of how this compound interacts with biological systems at a molecular level is yet to be established.

Comparative Biological Activity with Marine Metabolite Analogues

To contextualize the biological activity of this compound, it is useful to compare it with other metabolites isolated from the Laurencia genus and other marine organisms. The Laurencia complex is a well-known source of halogenated secondary metabolites with diverse biological activities. scielo.brscielo.br

For instance, several C15 acetogenins (B1209576) isolated from Laurencia marilzae, which share some structural similarities with this compound, were evaluated for their cytotoxicity against six human solid tumor cell lines. However, these compounds were found to be essentially inactive, with GI50 values greater than 10 μg/mL. In contrast, other metabolites from Laurencia, such as the diterpene laurenditerpenol (B1250413) isolated from Laurencia intricata, have shown potent activity, specifically inhibiting HIF-1 mediated hypoxic signaling in breast tumor cells. nih.gov Furthermore, thyrsenol A and B, polyether squalene (B77637) derivatives from Laurencia viridis, demonstrated high activity against murine lymphoid neoplasm P-388 cells. nih.gov

This variability in biological activity among structurally related marine metabolites underscores the importance of the specific chemical features of each compound in determining its pharmacological profile.

| Compound | Source Organism | Observed Biological Activity | Reference |

|---|---|---|---|

| (-)-Kumausallene | Laurencia nipponica | Antihelmintic activity against Haemonchus contortus (LD50 1.8 ppm) and Trichostrongylus colubriformis (LD50 9.9 ppm) | pageplace.de |

| C15 Acetogenins (e.g., obtusallene (B1258752) IV) | Laurencia marilzae | Inactive against six human solid tumor cell lines (GI50 > 10 μg/mL) | |

| Laurenditerpenol | Laurencia intricata | Potent inhibition of HIF-1 mediated hypoxic signaling in breast tumor cells | nih.gov |

| Thyrsenol A and B | Laurencia viridis | High activity against murine lymphoid neoplasm P-388 cells | nih.gov |

Preclinical Biological Assessments (Non-Human, Non-Clinical Trial Focus)

Comprehensive preclinical biological assessments of this compound in non-human, non-clinical trial settings are not widely reported in the public domain. While the in vitro antihelmintic data provides a basis for further investigation, in vivo studies in animal models to evaluate efficacy, pharmacokinetics, and potential toxicity are necessary steps in the preclinical development of any new chemical entity. nih.govacs.orgnih.govdovepress.commdpi.com At present, such data for this compound has not been located in the searched scientific literature. The neurotoxic potential, a concern for some marine natural products, has also not been specifically assessed for this compound. nih.goviloencyclopaedia.orgmdpi.com

Structure Activity Relationship Sar and Analog Development for Kumausallene

Methodological Frameworks for Kumausallene SAR Studies

A definitive methodological framework for the SAR studies of this compound is not yet established in dedicated literature. However, a robust framework can be constructed by integrating established practices in natural product chemistry with computational and biological screening methods. The complexity of this compound necessitates a multi-faceted approach. creative-proteomics.commdpi.com

The initial step involves establishing a reliable bioassay to quantify the biological activity of this compound and its analogs. Given that many marine-derived bromoallenes exhibit antifouling or cytotoxic properties, relevant assays would be essential. nih.gov For instance, antifouling activity can be assessed against the larvae of marine organisms like the barnacle Amphibalanus amphitrite. nih.gov

A systematic SAR investigation would proceed by modifying specific regions of the this compound molecule. The core structure, a bicyclic system containing a tetrahydrofuran (B95107) (THF) ring, and the characteristic bromoallene side chain are primary targets for modification. nih.govacs.org The general approach involves synthesizing a library of analogs where each molecule has a targeted, discrete structural change. The biological activities of these analogs are then compared to the parent compound. mdpi.com

Computational tools are integral to a modern SAR methodological framework. creative-proteomics.comnumberanalytics.com Molecular modeling and quantitative structure-activity relationship (QSAR) studies can help predict how structural changes might affect biological activity. numberanalytics.commdpi.com For a molecule like this compound, docking simulations could predict interactions with potential biological targets, even if those targets are not yet fully identified.

Challenges in applying SAR to complex natural products like this compound include the difficulty in synthesis and the potential for multiple biological targets. creative-proteomics.com Therefore, a deconstructive-divergent synthetic strategy is often employed, where a common intermediate is used to generate a diverse range of analogs, which helps to streamline the process. mdpi.com

A comprehensive framework would thus include:

Bioassay Development: Establishment of sensitive and reproducible in vitro and/or in vivo assays.

Systematic Analog Synthesis: Focused chemical modifications of the tetrahydrofuran core, the bromoallene moiety, and other peripheral substituents.

Computational Analysis: Use of molecular modeling, QSAR, and pharmacophore modeling to guide analog design and interpret SAR data. mdpi.comscienceopen.com

Biological Evaluation: Screening of all synthesized analogs to build a comprehensive SAR database.

Iterative Refinement: Using the results from biological testing to inform the design of second-generation analogs with improved properties. acs.org

Design Principles for Novel this compound Derivatives

The design of novel this compound derivatives is guided by an understanding of its key structural motifs and the general principles of medicinal chemistry. The primary goal is to identify the pharmacophore—the precise three-dimensional arrangement of atoms or functional groups responsible for its biological activity. mdpi.com

Key structural features of this compound that are prime candidates for modification include:

The Bromoallene Moiety: The bromoallene functional group is a hallmark of many bioactive marine natural products. nih.gov Its role in the activity of this compound is a key question. Design principles would involve replacing the bromine atom with other halogens (F, Cl, I) to probe the effect of electronegativity and size. The entire allene (B1206475) could also be replaced with other unsaturated systems, such as an alkyne or a conjugated diene, to assess the importance of its specific geometry and reactivity. nih.gov

A "function-oriented synthesis" approach could also be applied, where the goal is to design simplified analogs that are easier to synthesize but retain the core biological activity of the parent natural product. acs.org This involves identifying the minimal structural components required for activity and designing new molecules around this core.

The following table outlines potential design strategies for this compound derivatives:

| Molecular Region | Design Principle | Rationale |

| Bromoallene Moiety | Replace bromine with other halogens (F, Cl, I). | To evaluate the role of the halogen's electronic and steric properties in biological activity. |

| Replace the bromoallene with an alkyne, alkene, or other unsaturated systems. | To determine the importance of the allene functionality itself versus general unsaturation. | |

| Tetrahydrofuran Core | Synthesize diastereomers by inverting stereocenters. | To assess the importance of the specific 3D conformation for target binding. |

| Replace the THF ring with other cyclic ethers (e.g., tetrahydropyran) or acyclic linkers. | To probe the necessity of the five-membered ring for maintaining the active conformation. | |

| Side Chains | Vary the length and branching of the alkyl chains. | To modulate lipophilicity and explore potential hydrophobic interactions with the target. |

| Introduce polar functional groups (e.g., hydroxyl, amine) on the side chains. | To potentially improve solubility and introduce new hydrogen bonding interactions. |

Synthetic Modalities for this compound Analogues and Probes

The synthesis of this compound analogues and probes is a complex undertaking that leverages advanced strategies in organic chemistry. The total syntheses of this compound itself provide a roadmap for accessing the core structure, which can then be adapted to produce derivatives.

Several distinct total synthesis strategies have been reported, each with its own set of key reactions that could be adapted for analog synthesis:

Palladium-Catalyzed Cascade Reactions: One efficient approach constructs the bicyclic skeleton from a C2-symmetric diol using a palladium-catalyzed cascade reaction. This method is powerful for establishing the core structure, and variations in the starting diol could lead to a range of analogs with different substitution patterns.

Acyl Radical Cyclization: An alternative strategy employs an acyl radical cyclization to form the bicyclic core. This approach has demonstrated that the bromoallene unit is stable enough to be carried through multiple synthetic steps. nih.gov

Debenzylative Cycloetherification (DBCE): This strategy is a key method for constructing complex tetrahydrofuran rings. It is often regio- and stereoselective, making it a valuable tool for building the core of this compound and its stereoisomers. researchgate.net

Bio-oxidation using Baeyer-Villiger Monooxygenases (BVMOs): For creating chiral building blocks, enzymatic reactions offer a green chemistry approach. BVMOs can be used for the enantioselective synthesis of lactones, which are valuable precursors for highly functionalized tetrahydrofuran rings.

To create chemical probes for identifying the cellular targets of this compound, synthetic routes must be designed to incorporate a reporter tag (e.g., a fluorescent dye, biotin, or a clickable alkyne/azide) without abolishing biological activity. nih.gov This is often achieved by appending the tag to a part of the molecule that the SAR studies have shown to be non-essential for activity. The synthesis of fluorescent probes based on the bromoenyne framework of related marine natural products has been successfully demonstrated. nih.gov

The following table summarizes key synthetic reactions used in the construction of the this compound scaffold and related structures, which are applicable to the synthesis of its analogues.

| Reaction Type | Application in Synthesis | Key Features |

| Palladium-Catalyzed Cascade Cyclization | Efficient construction of the bicyclic tetrahydrofuran skeleton. | Forms multiple bonds in a single step, high stereoselectivity. |

| Acyl Radical Cyclization | Formation of the core bicyclic system. nih.gov | Robust reaction, compatible with the bromoallene moiety. |

| Tsuji-Trost Cyclization | Diastereoselective formation of the cis-2,5-disubstituted THF scaffold. | Key step in formal syntheses of this compound. |

| Debenzylative Cycloetherification (DBCE) | Stereoselective formation of the tetrahydrofuran ring. researchgate.net | Avoids complex protecting group strategies. |

| Biomimetic 1,4-Bromocyclization | Introduction of the bromoallene functionality from a conjugated enyne. | Mimics the proposed biosynthetic pathway. |

| Click Chemistry | Attachment of reporter tags (e.g., biotin, fluorophores) to create chemical probes. nih.gov | High efficiency and selectivity for probe synthesis. |

Emerging Research Frontiers and Potential Applications of Kumausallene

Chemoenzymatic Synthesis and Biocatalysis

The total synthesis of Kumausallene has been a subject of significant research, with multiple strategies being developed to construct its complex stereochemistry. While chemical synthesis has proven successful, the field of biocatalysis offers promising avenues for more efficient and stereoselective production. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, is a particularly attractive approach for complex natural products like this compound. mdpi.comnih.gov

Furthermore, other biocatalytic reactions could be envisioned in the synthesis of this compound. For example, oxidoreductases could be used for stereoselective oxidations or reductions of key intermediates. The use of enzymes in organic synthesis is a rapidly growing field, and as new biocatalysts are discovered and engineered, their application in the synthesis of complex natural products like this compound is expected to increase. nih.gov

Targeted Delivery Systems and Chemical Biology Probes

The unique chemical structure of this compound makes it an interesting candidate for development into a chemical biology probe. Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific protein targets. nih.govunc.edu To be effective, a probe should exhibit high affinity and selectivity for its target. While the specific biological targets of this compound are not yet fully elucidated, its potential bioactivity suggests that it could be modified to create valuable research tools.

One common strategy is to attach a reporter group, such as a fluorescent dye, to the natural product. mdpi.com This creates a fluorescently labeled analog that can be used to visualize the localization of the compound within cells and to identify its binding partners. For this compound, a fluorescent tag could be strategically introduced, taking care not to disrupt its bioactive conformation. Such a probe would be invaluable for identifying the cellular pathways modulated by this compound and for target deconvolution studies. chemrxiv.org

In the realm of therapeutics, targeted delivery systems aim to concentrate a drug at its site of action, thereby increasing efficacy and reducing side effects. mdpi.comnih.gov This is often achieved by conjugating the drug to a targeting moiety, such as an antibody or a ligand for a specific receptor. While still a speculative area for this compound, its development into a targeted therapeutic could be a long-term goal. Computational modeling could play a crucial role in designing and predicting the behavior of such drug delivery systems at a molecular level. nih.govsrce.hr

Future Directions in Drug Discovery and Development (Strictly Preclinical/Discovery)

The marine environment is a rich source of bioactive compounds with therapeutic potential. pharmaceutical-journal.comnih.gov Sesquiterpenes isolated from the Laurencia genus, to which this compound belongs, have demonstrated a wide range of biological activities, including cytotoxic, antiviral, antibacterial, and antifungal properties. researchgate.netiomcworld.comresearchgate.net This provides a strong rationale for the preclinical evaluation of this compound and its analogs.

Initial studies have hinted at the potential anticancer activity of this compound. Further preclinical investigations would involve screening against a broader panel of cancer cell lines to determine its spectrum of activity and potency. nih.govmdpi.comcapes.gov.br The synthesis of structural analogs of this compound is a key strategy in preclinical drug discovery. pensoft.net By systematically modifying different parts of the molecule, researchers can explore structure-activity relationships (SAR) and potentially develop derivatives with improved potency, selectivity, and pharmacokinetic properties. For instance, modifications to the bromoallene moiety or the fused ether system could lead to enhanced biological activity or novel mechanisms of action.

The preclinical development pipeline for marine natural products involves a series of stages, from initial screening in cell-based assays to more complex studies in animal models. nih.govyoutube.comlabroots.com These studies are essential to assess the efficacy and safety of a potential drug candidate before it can be considered for clinical trials. The journey from a natural product to a clinically approved drug is long and challenging, but the unique chemical diversity of marine compounds like this compound makes them a promising starting point for the discovery of new medicines.

Role in Natural Product Chemical Libraries and Screening

Natural product libraries are a valuable resource for drug discovery, providing a diverse collection of chemical structures for high-throughput screening (HTS). nih.gov These libraries often include compounds isolated from various natural sources, including marine organisms. nih.govmedchemexpress.comtargetmol.com Given its origin and potential bioactivity, this compound is a prime candidate for inclusion in such libraries.

The process of creating a natural product library for HTS typically involves the collection of biological material, extraction, and fractionation to yield a series of partially purified samples. nih.gov These fractions can then be screened in a variety of biological assays to identify "hits"—fractions that exhibit the desired activity. Subsequent bioassay-guided fractionation and purification steps lead to the isolation and identification of the active compound.

The inclusion of this compound and its analogs in natural product screening libraries would increase the chemical diversity available for drug discovery programs. High-throughput screening of these libraries against a wide range of biological targets could uncover new and unexpected biological activities for this compound, potentially leading to the development of novel therapeutics for various diseases. In silico screening, which uses computational methods to predict the activity of compounds against specific targets, can also be a powerful tool to prioritize compounds from a library for experimental testing. pensoft.netnih.govchemmethod.com

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the polycyclic framework of Kumausallene, and how do catalytic systems influence yield and stereoselectivity?

- Methodological Answer : The total synthesis of (-)-kumausallene involves palladium- and nickel-catalyzed cyclizations, with the Semmelhack reaction serving as a pivotal step. For example, C2-symmetric diol [18] , derived from acetylacetone, undergoes cyclization under Semmelhack conditions to yield lactone [17] in 87% efficiency on gram scale . Critical factors include catalyst choice (e.g., Pd vs. Ni), reaction temperature, and solvent polarity. To optimize stereoselectivity, researchers should systematically vary these parameters and analyze outcomes via HPLC or chiral column chromatography.

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : Key techniques include:

- NMR : / NMR for backbone assignment, - COSY for connectivity, and NOESY for stereochemistry.

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular formula.

- IR : To validate functional groups like ethers or halogens.

Contradictions in spectral data (e.g., unexpected coupling constants) require cross-validation with synthetic intermediates and computational modeling (DFT calculations for NMR chemical shifts). Reproducibility checks under standardized conditions are critical .

Q. How can researchers ensure experimental reproducibility in this compound synthesis?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Detailed Protocols : Document catalyst loading, solvent purity, and reaction times.

- Supporting Information : Publish full spectral data and chromatograms for each intermediate.

- Replicate Trials : Conduct triplicate runs under identical conditions to assess yield variability .

Advanced Research Questions

Q. What methodological approaches address contradictions between theoretical models and experimental outcomes in this compound’s bromoetherification step?

- Methodological Answer : Discrepancies often arise from unaccounted steric effects or solvent interactions. Steps to resolve these:

- Kinetic Studies : Compare reaction rates under varying [N-bromosuccinimide] to identify rate-limiting steps.

- Computational Modeling : Use DFT to map transition states and identify steric clashes.

- In Situ Monitoring : Employ techniques like ReactIR to track intermediate formation .

Q. How can researchers design experiments to probe this compound’s bioactivity while minimizing bias?

- Methodological Answer : Adopt Cochrane Review principles:

- Systematic Searches : Use databases like SciFinder and PubMed to compile all relevant bioactivity data.

- Blinded Assays : Conduct cell-based assays with randomized sample labeling.

- Negative Controls : Include structurally related but inactive compounds to validate specificity .

Q. What statistical methods are appropriate for analyzing yield variability in multi-step this compound syntheses?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.